molecular formula C₃₀H₂₃D₉N₂O₅ B1146251 Vinmegallate-d9 CAS No. 1794811-93-0

Vinmegallate-d9

Cat. No.: B1146251
CAS No.: 1794811-93-0
M. Wt: 509.64
InChI Key:
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Description

Vinmegallate-d9 is a deuterated form of Vinmegallate, a compound known for its applications in medicinal chemistry, particularly as an anticancer agent and medicinal adjuvant. The molecular formula of this compound is C30H23D9N2O5, and it has a molecular weight of 509.64 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vinmegallate-d9 involves the incorporation of deuterium atoms into the Vinmegallate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The reaction conditions are carefully controlled to maximize yield and ensure the incorporation of deuterium at the desired positions .

Chemical Reactions Analysis

Types of Reactions

Vinmegallate-d9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Vinmegallate-d9 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Investigated for its potential as an anticancer agent and medicinal adjuvant. It is used in preclinical studies to evaluate its efficacy and safety.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes

Mechanism of Action

Vinmegallate-d9 exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts the formation of microtubules. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin proteins, and the pathways involved are related to the regulation of the cell cycle and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides advantages in metabolic stability and tracing studies. The incorporation of deuterium atoms can lead to differences in the metabolic pathways and pharmacokinetics compared to non-deuterated compounds.

Properties

CAS No.

1794811-93-0

Molecular Formula

C₃₀H₂₃D₉N₂O₅

Molecular Weight

509.64

Synonyms

(3α,16α)-17,18-Didehydroeburnamenine-14-methanol 3,4,5-(Trimethoxy-d9)_x000B_benzoate;  RGH 4417-d9; 

Origin of Product

United States

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